molecular formula C37H71N5O15S B8266025 CID 118987142

CID 118987142

Cat. No.: B8266025
M. Wt: 858.1 g/mol
InChI Key: SALYVOZTJSDBLB-UHFFFAOYSA-N
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Description

Oscillatoxins are polyketide-derived natural products often studied for their structural complexity and biological activities, such as cytotoxicity or enzyme modulation . Analytical techniques like collision-induced dissociation (CID) mass spectrometry have been pivotal in characterizing such compounds, enabling structural elucidation through fragmentation patterns .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALYVOZTJSDBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71N5O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 118987142 with structurally related oscillatoxin derivatives based on available evidence:

Compound CID Key Structural Features Reported Bioactivity Analytical Methods
Oscillatoxin D 101283546 Macrocyclic lactone core, hydroxyl groups Cytotoxic activity in marine organisms LC-MS, NMR, CID fragmentation
30-Methyl-Oscillatoxin D 185389 Methylation at C30 position Enhanced stability compared to parent compound GC-MS, IR spectroscopy
Oscillatoxin E 156582093 Epoxide ring, additional hydroxylation Potential kinase inhibition High-resolution MS, X-ray crystallography
Oscillatoxin F 156582092 Unsaturated lactone ring, ketone group Antimicrobial properties CID-MS, UV-Vis spectroscopy
This compound 118987142 Presumed macrocyclic core with unknown substituents Hypothesized bioactivity (inferred from class) CID-MS, HPLC-ELSD

Key Findings:

Structural Variations :

  • Methylation (e.g., 30-Methyl-Oscillatoxin D) enhances metabolic stability, a critical factor for pharmaceutical applications .
  • Epoxide or ketone groups (e.g., Oscillatoxin E/F) correlate with divergent bioactivities, such as kinase inhibition or antimicrobial effects .
  • This compound’s exact substituents remain uncharacterized but likely influence its solubility and target affinity.

Analytical Challenges :

  • Differentiation of isomers (e.g., Oscillatoxin D vs. F) requires advanced CID-MS techniques to resolve fragmentation patterns .
  • Structural ambiguity in this compound underscores the need for complementary methods like NMR or crystallography .

Methylation and hydroxylation patterns in analogs impact membrane permeability and binding to cellular targets .

Q & A

Q. How to handle conflicting interpretations of this compound’s mechanism in peer review?

  • Methodological Answer :
  • Rebuttal Strategy : Address critiques with additional data (e.g., orthogonal assays) or re-analysis.
  • Nuanced Discussion : Acknowledge limitations and propose follow-up experiments.
  • Collaboration : Invite critics to co-author a perspective paper resolving the dispute.
    Maintain professionalism and focus on evidence-based discourse .

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